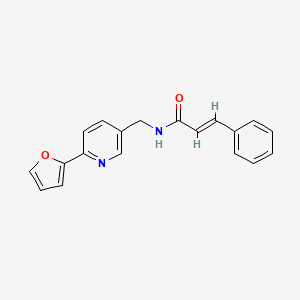

N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These molecules were designed as analogs of previously obtained anticonvulsant active pyrrolidine-2,5-diones in which the heterocyclic imide ring was changed into a chain amide bound . The final compounds were synthesized in the alkylation reaction of the corresponding amines with the previously obtained alkylating reagents .Molecular Structure Analysis

The molecular formula of PPES is C15H23N3O2S. It has a molecular weight of 309.43.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include alkylation reactions . The corresponding amines were alkylated with previously obtained alkylating reagents .Wissenschaftliche Forschungsanwendungen

Biochemical Applications

Application of Biocatalysis to Drug Metabolism : One study describes the use of biocatalysis to prepare mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator, emphasizing the importance of microbial-based surrogate biocatalytic systems in producing significant quantities of drug metabolites for structural characterization and clinical investigations. This process showcases the molecule's role in facilitating the understanding of drug metabolism and metabolite characterization through nuclear magnetic resonance spectroscopy (Zmijewski et al., 2006).

Synthetic Chemistry

Lewis Acid Catalyzed Annulations : Research on the Sc(OTf)3-catalyzed annulation of donor-acceptor cyclopropanes and ynamides to produce cyclopentene sulfonamides demonstrates the molecule's utility in creating compounds with high diastereoselectivity, highlighting its significance in the synthesis of structurally complex and diverse chemical entities (Mackay et al., 2014).

Palladium(0) Catalyzed Nucleophilic Substitutions : The versatility of N-(2-(4-phenylpiperazin-1-yl)ethyl)cyclopropanesulfonamide in synthetic chemistry is further illustrated by its involvement in palladium(0) catalyzed nucleophilic substitutions, enabling the regioselective formation of cyclopropylideneethyl derivatives, thus showcasing its potential as a building block in organic synthesis (Stolle et al., 1992).

Medicinal Chemistry

Enantioselective Organocatalyzed Cyclopropanation : The development of novel aryl sulfonamides derived from (2S)-indoline-2-carboxylic acid for use as organocatalysts in the cyclopropanation of α,β-unsaturated aldehydes is a testament to the molecule's application in medicinal chemistry. These catalysts achieve cyclopropane products with enantiomeric excesses up to 99%, underscoring their importance in the synthesis of enantioselective compounds (Hartikka et al., 2007).

Eigenschaften

IUPAC Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23N3O2S/c19-21(20,15-6-7-15)16-8-9-17-10-12-18(13-11-17)14-4-2-1-3-5-14/h1-5,15-16H,6-13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPBIJYKCWCKRMP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1S(=O)(=O)NCCN2CCN(CC2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[2-(4-phenylpiperazin-1-yl)ethyl]cyclopropanesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[2-(3-Oxomorpholin-4-yl)ethyl]but-2-ynamide](/img/structure/B2691618.png)

![N-[4-(dimethylamino)phenyl]-2-fluoro-N-methylpyridine-4-carboxamide](/img/structure/B2691619.png)

![2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-thiophen-2-ylpyridazin-3-one](/img/structure/B2691620.png)

![2-amino-N-methyl-N-[(5-methyl-1,2-oxazol-3-yl)methyl]-2-phenylacetamide](/img/structure/B2691621.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-2-fluorobenzamide](/img/structure/B2691622.png)

![1-(3-chloro-4-methylphenyl)-3-phenyl-8,9-dihydro-1H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline](/img/structure/B2691623.png)

![5-hydroxy-1,3,6-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2691631.png)

![3-(4-fluorophenoxy)-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2691632.png)

![6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2691633.png)

![Ethyl 4,5-dimethyl-2-[(4-methylbenzoyl)carbamothioylamino]thiophene-3-carboxylate](/img/structure/B2691635.png)

![3-(4-chlorophenyl)-4-oxo-N-[4-(trifluoromethoxy)phenyl]phthalazine-1-carboxamide](/img/structure/B2691636.png)